Tiospirone-d8 Hydrochloride
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Overview
Description
Tiospirone-d8 Hydrochloride is a deuterated analog of Tiospirone, a selective serotonin receptor antagonist used in the treatment of depression and anxiety disorders. The compound is labeled for use in pharmacokinetic studies to determine the metabolic fate of Tiospirone in the body. Its molecular formula is C24H25D8ClN4O2S, and it has a molecular weight of 485.11 .
Preparation Methods
The synthesis of Tiospirone-d8 Hydrochloride involves the incorporation of deuterium atoms into the Tiospirone molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, scaled up for larger production volumes.
Chemical Reactions Analysis
Tiospirone-d8 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine and benzothiazole moieties of the molecule .
Scientific Research Applications
Tiospirone-d8 Hydrochloride is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tiospirone. It is also used in proteomics research as a biochemical tool . In the field of medicine, it helps researchers understand the drug’s behavior in the body, which can inform the development of new therapeutic agents. Additionally, it has applications in environmental and industrial research, where it can be used to study the effects of deuterium labeling on chemical reactions and processes.
Mechanism of Action
Tiospirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . It also functions as an antagonist at the D2, D4, and alpha1-adrenergic receptors . These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of depression and anxiety disorders .
Comparison with Similar Compounds
Tiospirone-d8 Hydrochloride is similar to other deuterated analogs of psychoactive compounds, such as Bendamustine-d8 Hydrochloride and Levofloxacin-d8 Hydrochloride . What sets this compound apart is its specific use in studying the pharmacokinetics of Tiospirone, providing unique insights into the drug’s metabolic pathways. Other similar compounds include Ciprofloxacin-D8 Hydrochloride and Sarafloxacin-d8 Hydrochloride, which are used for similar purposes in different therapeutic contexts .
Properties
CAS No. |
1794760-48-7 |
---|---|
Molecular Formula |
C24H33ClN4O2S |
Molecular Weight |
485.113 |
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2; |
InChI Key |
RYAWYTKDKQCORF-XJFQCCFISA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Synonyms |
8-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8 Hydrochloride; BMY 13859-d8; BMY 13859-1-d8; MJ 13859-1-d8; Tiaspirone-d8 Hydrochloride; |
Origin of Product |
United States |
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